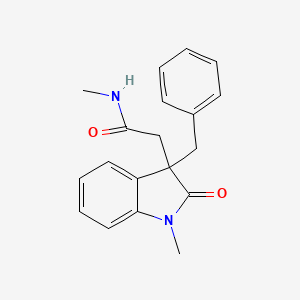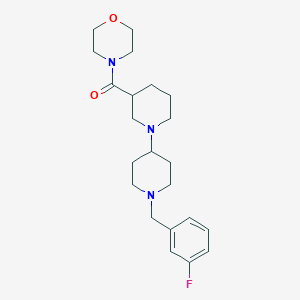![molecular formula C20H26N4O2 B5307123 4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1-L-prolylpiperidine](/img/structure/B5307123.png)
4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1-L-prolylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1-L-prolylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the breakdown of the hormone glucagon-like peptide-1 (GLP-1). GLP-1 is an important regulator of glucose metabolism and is used as a therapeutic target for the treatment of type 2 diabetes.
Mechanism of Action
The mechanism of action of 4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1-L-prolylpiperidine involves the inhibition of this compound, which is a membrane-bound enzyme that cleaves GLP-1 and other peptides. By inhibiting this compound, the levels of GLP-1 are increased, leading to improved glucose tolerance and insulin secretion. The exact mechanism by which GLP-1 exerts its effects on glucose metabolism is not fully understood, but it is thought to involve the activation of the GLP-1 receptor and the subsequent stimulation of cyclic AMP (cAMP) signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of this compound and the resulting increase in GLP-1 levels. GLP-1 is known to stimulate insulin secretion, suppress glucagon secretion, slow gastric emptying, and promote satiety. These effects contribute to the regulation of glucose metabolism and energy homeostasis. In addition, GLP-1 has been shown to have cardiovascular and neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1-L-prolylpiperidine in lab experiments include its high potency and selectivity for this compound, its ability to increase GLP-1 levels, and its established use as a therapeutic agent for the treatment of type 2 diabetes. However, there are also limitations to its use, including its potential for off-target effects, its limited bioavailability and pharmacokinetic properties, and its cost.
Future Directions
There are several future directions for the research and development of 4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1-L-prolylpiperidine. These include:
1. Investigating its potential use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease.
2. Developing more potent and selective inhibitors of this compound with improved pharmacokinetic properties.
3. Exploring the use of combination therapies that target multiple pathways involved in glucose metabolism and energy homeostasis.
4. Investigating the cardiovascular and neuroprotective effects of GLP-1 and its analogs.
5. Developing new methods for the delivery of GLP-1 and its analogs, such as oral formulations and sustained-release formulations.
In conclusion, this compound is a potent and selective inhibitor of this compound that has been extensively studied for its effects on glucose metabolism and energy homeostasis. Its use as a therapeutic agent for the treatment of type 2 diabetes has been established, and there are several future directions for its research and development.
Synthesis Methods
The synthesis of 4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1-L-prolylpiperidine involves the reaction of 1-(4-(3-methoxyphenyl)-1H-pyrazol-5-yl)piperidine with L-proline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. The resulting product is purified by column chromatography or recrystallization.
Scientific Research Applications
The inhibition of 4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1-L-prolylpiperidine by this compound has been studied extensively in preclinical and clinical settings. It has been shown to increase the levels of GLP-1 and improve glucose tolerance in animal models of diabetes. In humans, it has been used as a therapeutic agent for the treatment of type 2 diabetes. It has also been investigated for its potential use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease.
properties
IUPAC Name |
[4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-26-16-5-2-4-15(12-16)17-13-22-23-19(17)14-7-10-24(11-8-14)20(25)18-6-3-9-21-18/h2,4-5,12-14,18,21H,3,6-11H2,1H3,(H,22,23)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTCECAFTUTFLU-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(NN=C2)C3CCN(CC3)C(=O)C4CCCN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=C(NN=C2)C3CCN(CC3)C(=O)[C@@H]4CCCN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rel-(1R,5S,6r)-6-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}-3-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B5307044.png)

![1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5307075.png)

![N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5307091.png)
![benzyl 4-{[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]amino}butanoate](/img/structure/B5307099.png)

![4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5307112.png)
![1-(3,4-dichlorophenyl)-3-{[2-(methylamino)-4-nitrophenyl]amino}-2-propen-1-one](/img/structure/B5307118.png)

![4-{1-[5-(2-chlorophenyl)-2-furoyl]-3-piperidinyl}morpholine](/img/structure/B5307127.png)
![2-chloro-N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5307133.png)

![2-{4-[3-(4-chlorobenzoyl)-4-hydroxy-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]phenoxy}acetamide](/img/structure/B5307139.png)